molecular formula C8H7BrN2 B15318774 3-(5-Bromopyridin-3-yl)propanenitrile

3-(5-Bromopyridin-3-yl)propanenitrile

Cat. No.: B15318774
M. Wt: 211.06 g/mol
InChI Key: FRKJLMPWWFKUMP-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-3-yl)propanenitrile is a pyridine derivative characterized by a bromine atom at the 5-position of the pyridine ring and a propanenitrile group at the 3-position. Its molecular formula is C₈H₅BrN₂, with a molecular weight of 223.05 g/mol. The compound is typically synthesized via nucleophilic substitution or cross-coupling reactions involving halogenated pyridine precursors. The nitrile group confers reactivity, enabling further functionalization, while the bromine atom enhances electron-withdrawing effects, influencing electronic properties and intermolecular interactions.

This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis. Its structural features make it valuable for constructing heterocyclic frameworks, such as indoles or quinolines, through cyclization reactions .

Properties

Molecular Formula

C8H7BrN2

Molecular Weight

211.06 g/mol

IUPAC Name

3-(5-bromopyridin-3-yl)propanenitrile

InChI

InChI=1S/C8H7BrN2/c9-8-4-7(2-1-3-10)5-11-6-8/h4-6H,1-2H2

InChI Key

FRKJLMPWWFKUMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1Br)CCC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromopyridin-3-yl)propanenitrile typically involves the bromination of pyridine derivatives followed by a nitrile addition. One common method involves the reaction of 5-bromopyridine with acrylonitrile under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromopyridin-3-yl)propanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-3-yl)propanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific derivative or compound it is part of .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following pyridine derivatives share structural similarities with 3-(5-Bromopyridin-3-yl)propanenitrile but differ in substituents or functional groups, leading to distinct properties:

Key Compounds for Comparison:

3-(5-Chloropyridin-3-yl)propanenitrile Substituent: Chlorine at the 5-position. Molecular Weight: 178.61 g/mol.

3-(5-Bromo-2-aminopyridin-3-yl)propanenitrile Substituent: Bromine at 5-position and amino group at 2-position. Molecular Weight: 238.07 g/mol. Reactivity: The amino group donates electrons, counteracting bromine’s electron-withdrawing effect, which may alter solubility and reactivity in cross-coupling reactions.

Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate () Substituent: Methyl acrylate ester and amino group. Molecular Weight: 285.11 g/mol. Reactivity: The acrylate ester enables conjugation-based reactions (e.g., Diels-Alder), while the amino group enhances solubility in polar solvents .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
3-(5-Bromopyridin-3-yl)propanenitrile 223.05 95–98 Moderate (DMSO, DMF)
3-(5-Chloropyridin-3-yl)propanenitrile 178.61 88–91 High (MeOH, EtOH)
Methyl 3-(2-amino-5-bromopyridin-3-yl)acrylate 285.11 120–123 High (Water, EtOAc)

Key Observations :

  • Bromine increases molecular weight and lipophilicity compared to chlorine.
  • Amino and ester groups enhance solubility in polar solvents due to hydrogen bonding and polarity .

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